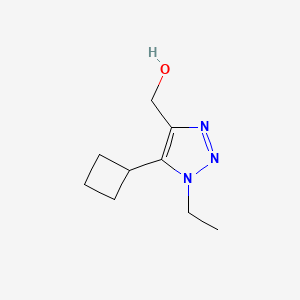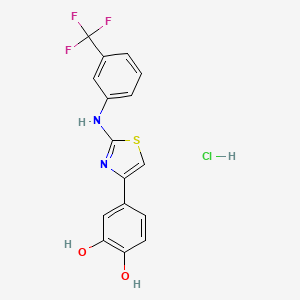![molecular formula C11H12N2O2 B13063635 Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of Meldrum’s acid and arylglyoxals in a multicomponent reaction . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or iodine in chloroform.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A well-known sedative that also contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: Used for the treatment of anxiety, shares a similar structure.
Imidazo[1,2-a]pyridine-3-yl-acetic acids: These compounds have a broad spectrum of biological activity and are used in various medicinal applications.
Uniqueness
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2-imidazo[1,2-a]pyridin-5-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)9-4-3-5-10-12-6-7-13(9)10/h3-8H,1-2H3 |
Clave InChI |
JBIWRDLOQCSLQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=NC=CN21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)
![[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B13063573.png)

![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)



![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)




![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
